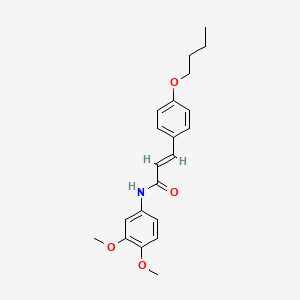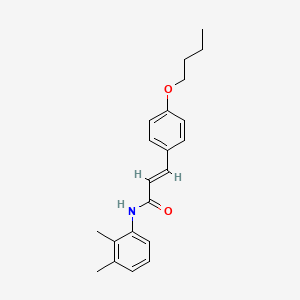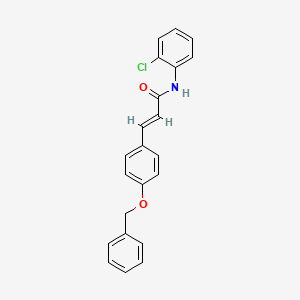
3-(4-(BENZYLOXY)PHENYL)-N-(2-CHLOROPHENYL)ACRYLAMIDE
Overview
Description
3-(4-(BENZYLOXY)PHENYL)-N-(2-CHLOROPHENYL)ACRYLAMIDE is an organic compound that features both benzyl and chlorophenyl groups attached to an acrylamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(BENZYLOXY)PHENYL)-N-(2-CHLOROPHENYL)ACRYLAMIDE typically involves the reaction of 4-(benzyloxy)benzaldehyde with 2-chloroaniline in the presence of a base to form the corresponding Schiff base. This intermediate is then subjected to a condensation reaction with acryloyl chloride to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-(4-(BENZYLOXY)PHENYL)-N-(2-CHLOROPHENYL)ACRYLAMIDE can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Azides or thiols.
Scientific Research Applications
3-(4-(BENZYLOXY)PHENYL)-N-(2-CHLOROPHENYL)ACRYLAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific molecular pathways.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of 3-(4-(BENZYLOXY)PHENYL)-N-(2-CHLOROPHENYL)ACRYLAMIDE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes involved in cancer cell proliferation by binding to their active sites. The pathways involved often include the inhibition of kinases or other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methoxyphenyl)-N-(2-chlorophenyl)acrylamide
- 3-(4-Hydroxyphenyl)-N-(2-chlorophenyl)acrylamide
Uniqueness
3-(4-(BENZYLOXY)PHENYL)-N-(2-CHLOROPHENYL)ACRYLAMIDE is unique due to the presence of both benzyloxy and chlorophenyl groups, which confer specific chemical properties such as increased lipophilicity and potential for diverse chemical modifications. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-N-(2-chlorophenyl)-3-(4-phenylmethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClNO2/c23-20-8-4-5-9-21(20)24-22(25)15-12-17-10-13-19(14-11-17)26-16-18-6-2-1-3-7-18/h1-15H,16H2,(H,24,25)/b15-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBKFWTQVBNTHHQ-NTCAYCPXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=CC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C/C(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(2-chlorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B3757406.png)
![2-[3-(2-chlorophenoxy)-4-oxochromen-7-yl]oxy-N-(2,6-diethylphenyl)acetamide](/img/structure/B3757409.png)
![3-({2-[(4-amino-5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethyl}sulfanyl)-5-ethyl-4H-1,2,4-triazol-4-amine](/img/structure/B3757417.png)
![3,3'-[1,4-phenylenebis(methylenethio)]bis(5-ethyl-4H-1,2,4-triazol-4-amine)](/img/structure/B3757419.png)
![3-Propyl-5-[(2,3,6-trichlorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine](/img/structure/B3757427.png)
![3-chloro-4-{[3-(4-morpholinyl)propyl]amino}-1-(2-phenylethyl)-1H-pyrrole-2,5-dione](/img/structure/B3757438.png)
![3-(4-butoxyphenyl)-N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B3757442.png)
![3-(4-butoxyphenyl)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acrylamide](/img/structure/B3757449.png)
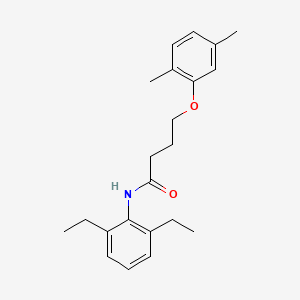
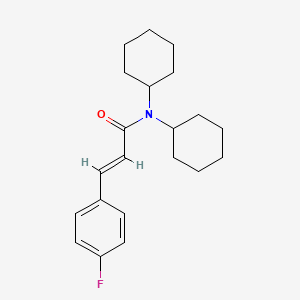
![ethyl 2-{[4-(2,5-dimethylphenoxy)butanoyl]amino}benzoate](/img/structure/B3757494.png)
![ethyl 3-{[4-(2,5-dimethylphenoxy)butanoyl]amino}benzoate](/img/structure/B3757496.png)
